

# cis-Vitamin K1 as a potential biomarker in nutritional studies

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## Compound of Interest

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## cis-Vitamin K1: A Potential Biomarker in Nutritional Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Vitamin K1, also known as phyloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It exists as two geometric isomers: trans-phyloquinone, which is biologically active, and cis-phyloquinone, which exhibits significantly lower to negligible biological activity.[1][2][3] The presence of the inactive cis-isomer in foods and supplements can lead to an overestimation of the biologically active vitamin K1 content if not properly distinguished from the trans-form. This has significant implications for nutritional studies, clinical diagnostics, and the formulation of dietary supplements and fortified foods. Therefore, the accurate quantification of **cis-Vitamin K1** is crucial for assessing true vitamin K status and its relationship with health outcomes. These application notes provide a comprehensive overview of **cis-Vitamin K1** as a potential biomarker, including detailed protocols for its analysis and a summary of its presence in various food sources.

## Quantitative Data on cis- and trans-Phylloquinone in Food

The amount of cis-phyloquinone can vary significantly in different food products, with some reports indicating it can constitute up to 15% of the total phyloquinone content.<sup>[4]</sup> This variation is influenced by factors such as food processing, storage conditions, and light exposure, which can induce the isomerization of the trans- to the cis-form. The following table summarizes the concentrations of trans- and cis-phyloquinone reported in various foods.

Food Category	Food Item	trans-Phylloquinone (μg/100g )	cis-Phylloquinone (μg/100g )	Total Phylloquinone (μg/100g )	Reference
Vegetables	Spinach	145	-	145	[5]
Collards	180	-	180	[5]	
Broccoli	231	-	231	[6]	
Iceberg Lettuce	35	-	35	[5]	
Cabbage	145	-	145	[5]	
Fats and Oils	Soybean Oil	193	-	193	[5]
Canola Oil	127	-	127	[5]	
Cottonseed Oil	60	-	60	[5]	
Olive Oil	55	-	55	[5]	
Mixed Dishes	Fast food french fries	-	59 (as dihydrophyllol quinone)	-	[5]
Fast food nachos	-	60 (as dihydrophyllol quinone)	-	[5]	
Frozen, breaded fish sticks	-	16 (as dihydrophyllol quinone)	-	[5]	
Processed Meats, Soups, and Cheeses	Various	0 - 11.1	0 - 22.4 (as dihydrophyllol quinone)	-	[7]

Note: Data for cis-phyloquinone is limited in many food composition databases. Dihydrophyloquinone, a hydrogenated form of phyloquinone, is also listed as it can be a significant form of vitamin K in processed foods.

## Experimental Protocols

Accurate measurement of cis- and trans-phyloquinone isomers requires specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC<sup>2</sup>) are the most common techniques employed.

### Protocol 1: Analysis of Vitamin K1 Isomers by HPLC

This protocol is based on established methods for the separation of phyloquinone isomers using a normal-phase HPLC system.[\[1\]](#)[\[8\]](#)

#### 1. Sample Preparation (for Plasma/Serum):[\[9\]](#)[\[10\]](#)

- To 500 µL of serum or plasma, add an internal standard (e.g., a proprietary vitamin K derivative).
- Deproteinize the sample by adding 2 mL of ethanol and vortexing.
- Perform a liquid-liquid extraction by adding 4 mL of hexane, vortexing for 5 minutes, and centrifuging at 3,500 x g for 10 minutes.
- Transfer the upper hexane layer to a clean tube.
- Repeat the extraction of the lower layer with another 4 mL of hexane.
- Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

#### 2. HPLC System and Conditions:[\[1\]](#)[\[8\]](#)

- HPLC System: A standard HPLC system with a fluorescence detector is required.
- Column: Silica HPLC column (e.g., Hypersil Silica).

- Mobile Phase: Heptane with small amounts of polar modifiers like diisopropyl ether and octanol. A typical mobile phase composition is heptane:diisopropyl ether:octanol (99.6:0.33:0.07 v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detection with excitation at 246 nm and emission at 430 nm, following post-column reduction with zinc.[\[10\]](#)
- Column Temperature: 30°C.[\[11\]](#)

### 3. Post-Column Reduction:[\[11\]](#)

- A post-column reactor containing metallic zinc is placed between the column outlet and the detector inlet to reduce the quinone form of vitamin K1 to the fluorescent hydroquinone form.

### 4. Data Analysis:

- Identify and quantify the cis- and trans-phyloquinone peaks based on their retention times, which are determined using certified standards. The cis-isomer typically elutes before the trans-isomer in normal-phase chromatography.[\[12\]](#)

## Protocol 2: Rapid Separation of Vitamin K1 Isomers by UPC<sup>2</sup>

This protocol utilizes Ultra-Performance Convergence Chromatography for a faster separation of vitamin K1 isomers.[\[12\]](#)

### 1. Sample Preparation (for Dietary Supplements):[\[12\]](#)

- Grind a vitamin K1 supplement tablet into a fine powder.
- Extract the powder with iso-octane.
- Centrifuge the mixture and filter the supernatant through a 0.45-µm PTFE syringe filter.
- Dilute the filtered extract with the mobile phase co-solvent before injection.

## 2. UPC<sup>2</sup> System and Conditions:[12]

- UPC<sup>2</sup> System: An ACQUITY UPC<sup>2</sup> System or equivalent.
- Column: ACQUITY UPC<sup>2</sup> HSS C18 SB Column (3.0 x 100 mm, 1.8 µm).
- Mobile Phase A: CO<sub>2</sub>.
- Mobile Phase B: Methanol.
- Gradient: An initial 2-minute isocratic hold at 0.5% B, followed by a gradient to 20% B.
- Flow Rate: 1.5 mL/min.
- Column Temperature: 40°C.
- Detection: UV detection at 254 nm.

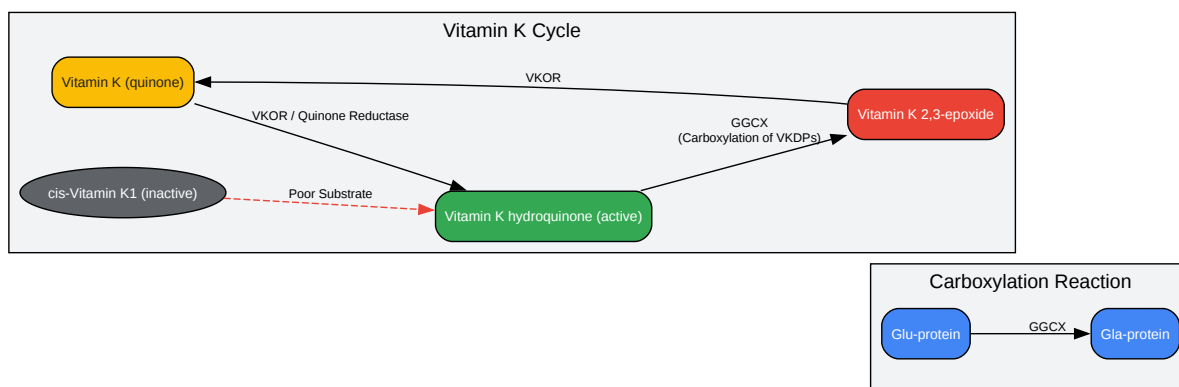
## 3. Data Analysis:

- Identify and quantify the cis- and trans-phyloquinone peaks based on their retention times. In this reversed-phase system, the cis-isomer elutes before the trans-isomer.

# Signaling Pathways and Experimental Workflows

## Vitamin K Cycle

Vitamin K1 is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[13][14] This carboxylation is essential for the biological activity of VKDPs involved in blood coagulation and bone metabolism. The cis-isomer of phyloquinone is a poor substrate for GGCX, rendering it biologically inactive.[15] The vitamin K cycle illustrates the regeneration of the active form of vitamin K.

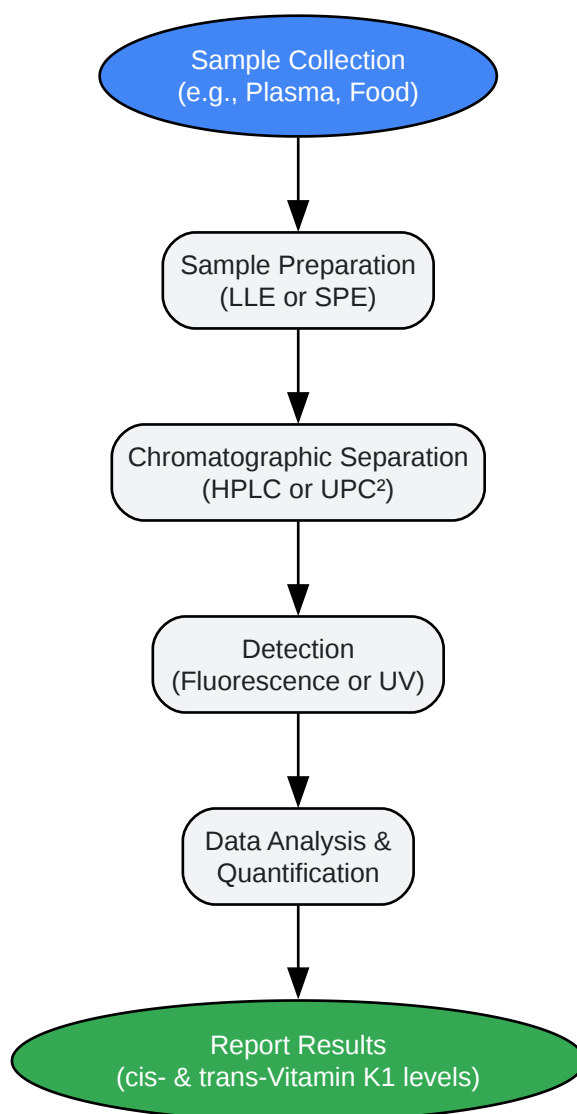


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Figure 1: The Vitamin K cycle and the role of **cis-Vitamin K1**.

## Experimental Workflow for Vitamin K1 Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of cis- and trans-phyloquinone in biological samples.



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Figure 2: Workflow for Vitamin K1 isomer analysis.

## Conclusion

The distinction between cis- and trans-Vitamin K1 is critical for the accurate assessment of vitamin K status in nutritional and clinical research. The presence of the biologically inactive cis-isomer can lead to misleading conclusions if total phyloquinone is measured without isomeric separation. The protocols and data presented here provide a framework for researchers and drug development professionals to accurately quantify **cis-Vitamin K1**, thereby enabling a more precise understanding of the role of vitamin K in health and disease.



The use of robust analytical methods to differentiate between the isomers is paramount for advancing our knowledge in this field.

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